
1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one (compound 7g) is a synthetic small molecule characterized by a central piperidin-4-one ring substituted with two 3-bromo-4-hydroxybenzylidene groups at positions 3 and 5, and a benzyl group at position 1 (CID: 6519338) . Its molecular formula is C₂₆H₂₁Br₂NO, with a distinct conjugated dienone system contributing to its bioactivity . This compound has garnered attention as a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), a therapeutic target for hormone-dependent cancers (e.g., prostate, breast) and HIV latency reversal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to improve the binding affinity and selectivity towards CARM1.
Industrial Production Methods
Industrial production of CARM1-IN-1 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput synthesis techniques, optimization of reaction conditions to maximize yield, and purification processes to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
CARM1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one is a synthetic organic compound with a piperidin-4-one core substituted with two 3-bromo-4-hydroxybenzylidene moieties and a benzyl group. It has garnered attention in medicinal chemistry for its potential as an inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme implicated in hormone-dependent cancers like prostate and breast cancer .
Scientific Research Applications
This compound exhibits significant biological activity, acting as a selective CARM1 inhibitor. In vitro studies have shown that this compound can effectively reduce the activity of the PSA promoter in human LNCaP cells in a dose-dependent manner, suggesting its potential role in inhibiting cancer cell proliferation by targeting specific enzymatic pathways related to arginine methylation.
Interaction Studies
Interaction studies have focused on its selectivity towards CARM1 compared to other protein arginine methyltransferases (PRMTs). The compound has demonstrated high selectivity, with minimal activity against other PRMTs or histone lysine methyltransferases (HKMTs), highlighting its potential as a targeted therapeutic agent .
Enzyme Selectivity and Cellular Activity
Research findings indicated that 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one (7g) and its analogues 8a–l displayed high and selective CARM1 inhibition, with lower or no activity against a panel of different PRMTs or HKMTs . In human LNCaP cells, 7g showed a significant dose-dependent reduction of the PSA promoter activity .
Cytotoxicity
Experimental procedures for compounds 7g and 8e were effective up to 8-10 μM, while 8l was effective only at 30 μM . Cell viability was measured through Cell Titer-Glo (CTG) to confirm that the observed PSA effects were the results of CARM1 inhibition, and to rule out involvement of other targets and/or cell death . 7g and 8l displayed no or little effects on cell viability, at concentrations that impacted the luciferase assay .
Structural Features and Biological Activity
The unique combination of structural elements in this compound contributes to its specific biological activity and selectivity towards CARM1, distinguishing it from other compounds.
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
3-Bromo-4-hydroxybenzaldehyde | Contains hydroxyl and bromo groups | Precursor for synthesis | Simple structure |
1-Benzylpiperidin-4-one | Piperidine core without substitutions | Limited biological activity | Lacks CARM1 inhibition |
3-Bromo-4-methoxybenzaldehyde | Similar aldehyde structure | Less selective inhibition | Different functional groups |
Mechanism of Action
CARM1-IN-1 exerts its effects by selectively binding to the active site of CARM1, inhibiting its methyltransferase activity. This inhibition prevents the methylation of arginine residues on target proteins, thereby affecting various cellular processes such as transcriptional activation, RNA processing, and signal transduction . The molecular targets and pathways involved include histone H3, transcription factors, and metabolic enzymes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues and Substitution Effects
Key analogues differ in substituent positions, halogenation, and N-alkyl/aryl groups. These modifications influence target selectivity, potency, and physicochemical properties:
Key Structural Insights :
- Bromine Position : 3-Bromo substitution (as in 7g ) enhances CARM1 selectivity over 2-bromo derivatives, which exhibit broader epigenetic target engagement (e.g., p300, EZH2) .
- Hydroxy Group: The 4-hydroxy moiety in 7g is critical for hydrogen bonding with CARM1’s active site, improving potency compared to non-hydroxylated analogues .
- N-Substituents : Bulky N-benzyl groups (e.g., 7g , 8e ) enhance cellular permeability and target affinity, while acylated derivatives (e.g., c6 ) shift activity toward anti-inflammatory pathways .
Mechanism of Action and Clinical Relevance
- CARM1 Inhibition: 7g binds to CARM1’s SAM-binding pocket, disrupting methylation of histone H3 (Arg17) and non-histone substrates (e.g., PABP1), leading to tumor growth arrest .
- HIV Latency Reversal : By inhibiting CARM1-mediated transcriptional repression, 7g activates HIV-1 proviral transcription in latency models (EC₅₀ = 1.2 µM) .
- Cancer Selectivity: Unlike non-tumor cells, 7g induces apoptosis in leukemia (NB4, U937) and solid tumor (MCF-7) cells at 2–5 µM .
Biological Activity
1-Benzyl-3,5-bis-(3-bromo-4-hydroxybenzylidene)piperidin-4-one, also referred to as compound 7g, has garnered attention in the field of medicinal chemistry due to its potential as a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is implicated in various hormone-dependent tumors, including prostate and breast cancers. This article reviews the biological activity of compound 7g, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
Compound 7g acts primarily as a selective inhibitor of CARM1. It has been shown to significantly reduce the activity of the PSA promoter in human LNCaP prostate cancer cells, indicating its potential role in regulating androgen receptor signaling pathways. The compound's selectivity is attributed to its structural features, particularly the presence of bromine and hydroxy groups that enhance binding affinity to CARM1 while minimizing interaction with other protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) .
In Vitro Studies
In vitro studies have demonstrated that compound 7g exhibits a dose-dependent inhibitory effect on CARM1 activity. The IC50 values for 7g and its analogues (8e and 8l) were determined to be between 8-10 μM, showcasing their potency against CARM1 while showing minimal toxicity to cell viability at these concentrations .
The following table summarizes the IC50 values for selected compounds against CARM1:
Compound | IC50 (μM) | Target |
---|---|---|
7g | 8-10 | CARM1 |
8e | 8-10 | CARM1 |
8l | 30 | CARM1 |
Selectivity Profile
The selectivity of compound 7g was assessed against a panel of different PRMTs and HKMTs. It showed lower or no activity against these enzymes, confirming its potential as a selective therapeutic agent. This selectivity is crucial for minimizing off-target effects commonly associated with less selective inhibitors .
Study on Prostate Cancer
A significant study focused on the application of compound 7g in prostate cancer treatment revealed its ability to inhibit PSA expression effectively. In LNCaP cells treated with varying concentrations of compound 7g, a marked reduction in PSA promoter activity was observed, suggesting that targeting CARM1 could be a viable strategy for managing hormone-dependent tumors .
Comparative Analysis with Other Compounds
In comparison with other bis(bromo-4-hydroxybenzylidene) analogues, compound 7g exhibited superior selectivity and potency. For instance, compounds with fewer bromine substitutions or different functional groups did not demonstrate the same level of inhibition against CARM1, highlighting the importance of structural optimization in drug design .
Properties
Molecular Formula |
C26H21Br2NO3 |
---|---|
Molecular Weight |
555.3 g/mol |
IUPAC Name |
1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2 |
InChI Key |
KNMFTTWVELIVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.